S-2474

概要

説明

S-2474は、シクロオキシゲナーゼ-2(COX-2)と5-リポキシゲナーゼ(5-LO)の両方を阻害することで知られる化合物です。抗炎症作用を示し、その潜在的な治療用途により科学研究で注目を集めています。

2. 製法

合成経路:: this compoundの合成は、特定の化学反応を伴います。残念ながら、詳細な合成経路は文献で容易に入手できません。 研究者は、独自の製法を用いてthis compoundを合成しています。

工業生産:: this compoundの工業規模での生産方法は明らかにされていません。製造元は、高収率と高純度を実現するために、特殊なプロセスを採用している可能性があります。

準備方法

Industrial Production:: Industrial-scale production methods for S-2474 remain undisclosed. Manufacturers likely employ specialized processes to achieve high yields and purity.

化学反応の分析

反応性:: S-2474は、次のようなさまざまな化学反応を起こします。

酸化: 酸化プロセスを受けやすい可能性があります。

置換反応: this compoundは、置換反応に関与することができます。

その他の変換: その反応性を包括的に調べるには、さらなる調査が必要です。

一般的な試薬と条件:: this compound反応の特定の試薬と条件は、機密情報です。研究者は一般的に、標準的な有機化学試薬と溶媒を使用します。

主要な生成物:: this compound反応から生じる主要な生成物は、明確に文書化されていません。その変換経路を解明するには、さらなる研究が必要です。

4. 科学研究への応用

This compoundは、さまざまな分野で応用されています。

医学: その抗炎症作用は、炎症性疾患の管理における潜在的な候補となっています。

神経保護: This compoundは、Aβ誘導細胞死から神経細胞を保護し、神経保護効果を示唆しています.

薬理学: 研究者は、COX-2と5-LO経路への影響を探っています。

科学的研究の応用

S-2474 is a nonsteroidal anti-inflammatory drug (NSAID) that has been investigated for its potential therapeutic applications, particularly in the context of Alzheimer's disease and neuroprotection . Research indicates that this compound exhibits protective effects against the neurotoxicity of amyloid β protein (Aβ), a key factor in Alzheimer's disease .

Scientific Research Applications

Neuroprotective Effects: this compound has demonstrated the ability to prevent neuronal cell death induced by Aβ(25–35) and Aβ(1–40) in primary cultures of rat cortical neurons . It also ameliorates Aβ-induced apoptotic features, such as chromatin condensation and DNA fragmentation . The study suggests that this compound may have therapeutic potential for Alzheimer's disease by reducing degeneration in neurons and suppressing chronic inflammation in non-neuronal cells .

Mechanism of Action: The neuroprotective effects of this compound are attributed to its inhibition of cyclo-oxygenase-2 (COX-2) and its antioxidant properties . this compound inhibits the Aβ(25–35)-induced generation of prostaglandin D2 (PGD2) and free radicals, both of which contribute to neuronal cell death . The drug's inhibitory effect on COX-2 and its antioxidant activity may contribute to its neuroprotective effects . this compound strongly suppresses the COX-2 pathway while not affecting the COX-1 pathway .

Anti-inflammatory and Analgesic Action: this compound exerts anti-inflammatory and analgesic action without causing gastrointestinal ulceration . It inhibits the production of multiple inflammatory mediators, such as leukotrienes (LTs), interleukin (IL)-1, IL-6, IL-8, and nitric oxide (NO) .

作用機序

S-2474が効果を発揮する正確なメカニズムは、現在も研究中です。それは、COX-2と5-LO経路を調節し、脂質メディエーターと炎症に影響を与えている可能性があります。

類似化合物との比較

独自性:: S-2474は、COX-2と5-LOの両方を阻害するという独自性を備えています。これらの活性の組み合わせを示す化合物はほとんどありません。

類似化合物:: this compoundは際立っていますが、他の関連化合物には以下のようなものがあります。

- [化合物A]

- [化合物B]

- [化合物C]

生物活性

S-2474 is a novel nonsteroidal anti-inflammatory drug (NSAID) that has garnered interest for its potential therapeutic effects, particularly in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and potential clinical implications.

This compound exhibits its biological activity primarily through two mechanisms:

- Inhibition of Cyclooxygenase-2 (COX-2) : this compound selectively inhibits COX-2, an enzyme involved in the inflammatory response. By reducing the production of pro-inflammatory prostaglandins, this compound may mitigate inflammation associated with neurodegenerative conditions .

- Antioxidant Properties : The compound contains a di-tert-butylphenol moiety, which contributes to its antioxidant activity. This property allows this compound to scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage and apoptosis .

Neuroprotective Effects

Research has demonstrated that this compound provides significant neuroprotection against amyloid beta (Aβ)-induced neurotoxicity, a hallmark of Alzheimer's disease. In vitro studies using primary cultures of rat cortical neurons have shown that:

- Cell Viability : this compound significantly prevents cell death induced by Aβ(25–35) and Aβ(1–40). The compound effectively preserved neuronal survival when exposed to these toxic peptides .

- Apoptotic Features : this compound ameliorated several apoptotic features associated with Aβ exposure, including chromatin condensation and DNA fragmentation. This suggests that the compound may inhibit the apoptotic pathways activated by Aβ .

Table 1: Summary of Key Experimental Results

| Study Focus | Treatment | Key Findings |

|---|---|---|

| Neuroprotection in AD model | 10 µM Aβ(25–35) + this compound | Significant increase in neuronal survival observed |

| Apoptosis markers | Hoechst 33258 dye | Reduction in chromatin condensation and DNA fragmentation |

| Prostaglandin D2 production | Aβ-induced conditions | This compound inhibited PGD2 generation from neurons |

These findings indicate that this compound not only protects neurons from direct toxic effects but also influences the biochemical environment by modulating inflammatory mediators.

Case Studies and Clinical Implications

While most current research on this compound is preclinical, its potential clinical implications are noteworthy. The protective effects observed in vitro suggest that this compound could be beneficial for patients with Alzheimer's disease by addressing both neuroinflammation and oxidative stress.

Future Research Directions

Further studies are needed to explore:

- In Vivo Efficacy : Animal models should be utilized to assess the efficacy of this compound in vivo, particularly regarding its pharmacokinetics and long-term effects on cognitive function.

- Clinical Trials : Phase I/II clinical trials will be essential to evaluate safety, tolerability, and preliminary efficacy in human subjects diagnosed with AD or other neurodegenerative disorders.

特性

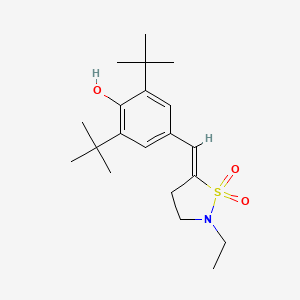

IUPAC Name |

2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3S/c1-8-21-10-9-15(25(21,23)24)11-14-12-16(19(2,3)4)18(22)17(13-14)20(5,6)7/h11-13,22H,8-10H2,1-7H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWZBWTWCKQUCB-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC/C(=C\C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。